Thermal Stability and Sensory Profile of Dihydroactinidiolide vs. Actinidiolide
Dihydroactinidiolide exhibits enhanced thermal stability due to its saturated structure, a key differentiation from its unsaturated analog, Actinidiolide (CAS: 27563-43-3) . While Actinidiolide has a lower odor threshold (0.05 ppb) making it suitable for high-end perfumery, its instability limits its use in food applications involving heat [1]. In contrast, Dihydroactinidiolide's saturated nature allows it to withstand higher processing temperatures, making it the preferred choice for applications like baked goods and teas, despite its slightly higher odor threshold of 0.1 ppb [2].
| Evidence Dimension | Odor Threshold & Thermal Stability |
|---|---|
| Target Compound Data | Odor threshold: 0.1 ppb; Exhibits good thermal stability due to a saturated ring structure. |
| Comparator Or Baseline | Actinidiolide: Odor threshold: 0.05 ppb; Exhibits thermal instability due to the presence of a conjugated double bond. |
| Quantified Difference | Dihydroactinidiolide's threshold is 2x higher but offers significantly better thermal stability. |
| Conditions | Comparative sensory analysis; structural stability inference based on saturation. |
Why This Matters
For procurement in food and flavor industries, thermal stability is a critical performance parameter, making Dihydroactinidiolide more suitable for products requiring heat treatment.
- [1] ChemSrc. (2025). What is the role of dihydroactinidiolide in flavors and fragrances? Retrieved from https://m.chemsrc.com/mip/news/35665.html View Source
- [2] ChemSrc. (2025). What is the role of dihydroactinidiolide in flavors and fragrances? Retrieved from https://m.chemsrc.com/mip/news/35665.html View Source
